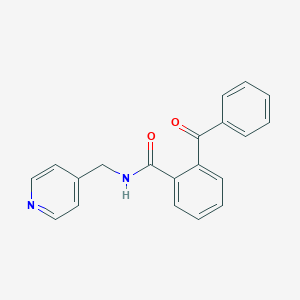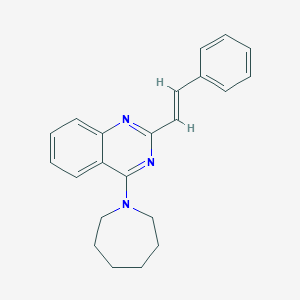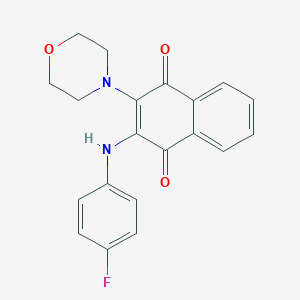
2-benzoyl-N-(4-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-N-(4-pyridinylmethyl)benzamide, also known as BPB, is a chemical compound that has been widely used in scientific research. BPB has been found to have various biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
2-benzoyl-N-(4-pyridinylmethyl)benzamide inhibits the activity of transglutaminase 2 by binding to its active site and blocking its activity. Transglutaminase 2 is involved in various cellular processes such as cell adhesion, migration, and apoptosis, and its inhibition by 2-benzoyl-N-(4-pyridinylmethyl)benzamide leads to the suppression of these processes.
Biochemical and Physiological Effects:
2-benzoyl-N-(4-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-benzoyl-N-(4-pyridinylmethyl)benzamide has also been found to inhibit the migration and invasion of cancer cells, making it a potential anti-metastatic drug candidate. Additionally, 2-benzoyl-N-(4-pyridinylmethyl)benzamide has been found to reduce inflammation by inhibiting the activity of transglutaminase 2, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzoyl-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. 2-benzoyl-N-(4-pyridinylmethyl)benzamide is also stable and can be easily synthesized in large quantities. However, 2-benzoyl-N-(4-pyridinylmethyl)benzamide has some limitations as well. It is not very specific and can inhibit the activity of other enzymes besides transglutaminase 2. Additionally, 2-benzoyl-N-(4-pyridinylmethyl)benzamide has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
2-benzoyl-N-(4-pyridinylmethyl)benzamide has several potential future directions for research. It can be further studied as an anti-cancer drug candidate, particularly in combination with other drugs. 2-benzoyl-N-(4-pyridinylmethyl)benzamide can also be used to study the role of transglutaminase 2 in various diseases such as neurodegenerative disorders and inflammatory diseases. Additionally, 2-benzoyl-N-(4-pyridinylmethyl)benzamide can be modified to improve its specificity and solubility, making it a more useful tool for scientific research.
In conclusion, 2-benzoyl-N-(4-pyridinylmethyl)benzamide is a promising compound for scientific research due to its various biochemical and physiological effects. Its inhibition of transglutaminase 2 makes it a potential anti-cancer drug candidate, and it can also be used to study various biological processes. Further research on 2-benzoyl-N-(4-pyridinylmethyl)benzamide can lead to new insights into disease mechanisms and potential therapeutic targets.
Méthodes De Synthèse
2-benzoyl-N-(4-pyridinylmethyl)benzamide can be synthesized using a simple reaction between 4-pyridinemethanol and 2-benzoylbenzoic acid. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide. The product is then purified using column chromatography to obtain pure 2-benzoyl-N-(4-pyridinylmethyl)benzamide.
Applications De Recherche Scientifique
2-benzoyl-N-(4-pyridinylmethyl)benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of transglutaminase 2, an enzyme that plays a crucial role in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. 2-benzoyl-N-(4-pyridinylmethyl)benzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer drug candidate.
Propriétés
Formule moléculaire |
C20H16N2O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-benzoyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(16-6-2-1-3-7-16)17-8-4-5-9-18(17)20(24)22-14-15-10-12-21-13-11-15/h1-13H,14H2,(H,22,24) |
Clé InChI |
MBIFRYKSOCASPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)



![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)